![molecular formula C7H6N2O B13152964 1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 1258406-15-3](/img/structure/B13152964.png)
1H-pyrrolo[2,3-b]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving a pyridine derivative and a suitable cyclizing agent can yield the desired compound . Another method involves the use of a preformed pyrazole or pyridine, followed by specific modifications to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridin-3-ol can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These derivatives have been extensively studied for their inhibitory effects on various enzymes and receptors.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Número CAS |
1258406-15-3 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-b]pyridin-3-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9) |
Clave InChI |
NVHACOHMMJMOCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC=C2O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




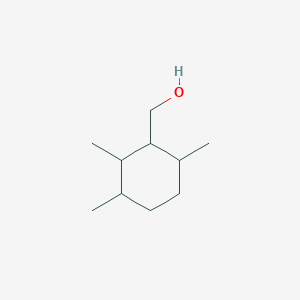
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)
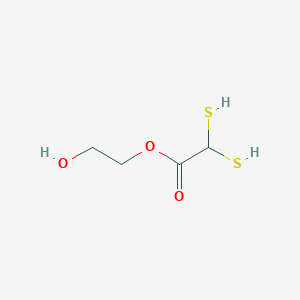
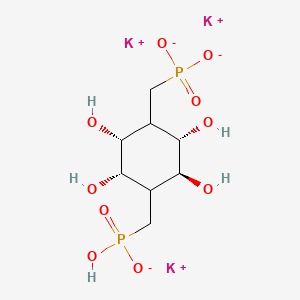
![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)

![N-[3-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13152939.png)

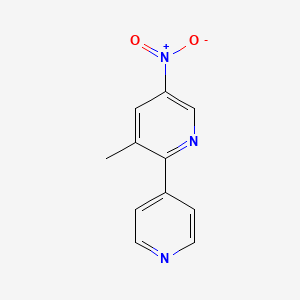

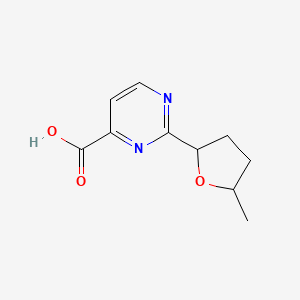
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
